2-Vinylterephthalic acid
Description
2-Vinylterephthalic acid is an organic compound with the molecular formula C10H8O4. It is characterized by the presence of a vinyl group attached to a benzene ring that also contains two carboxylic acid groups.
Properties
IUPAC Name |
2-ethenylterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-2-6-5-7(9(11)12)3-4-8(6)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCMNKJCKDXHHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610648 | |
| Record name | 2-Ethenylbenzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216431-29-7 | |
| Record name | 2-Ethenylbenzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Vinylterephthalic acid can be synthesized through various methods. One common approach involves the reaction of terephthalic acid with acetylene in the presence of a catalyst. This reaction typically requires high temperatures and pressures to facilitate the formation of the vinyl group on the benzene ring .
Industrial Production Methods: In industrial settings, the production of 2-vinylterephthalic acid often involves the use of zirconium tetrachloride as a catalyst. The reaction mixture, which includes terephthalic acid and acetylene, is refluxed in water with hydrochloric acid for an extended period, typically around 24 hours .
Chemical Reactions Analysis
Types of Reactions: 2-Vinylterephthalic acid undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form a carboxylic acid group.
Reduction: The vinyl group can be reduced to form an ethyl group.
Substitution: The carboxylic acid groups can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Alcohols in the presence of an acid catalyst are typically used for esterification.
Major Products:
Oxidation: Formation of terephthalic acid.
Reduction: Formation of 2-ethylterephthalic acid.
Substitution: Formation of various esters depending on the alcohol used.
Scientific Research Applications
2-Vinylterephthalic acid has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer for the synthesis of polyesters, which are valuable in the production of fibers, films, and plastics.
Material Science: The compound is used in the preparation of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a building block for bioactive compounds.
Mechanism of Action
The mechanism of action of 2-vinylterephthalic acid primarily involves its ability to participate in polymerization reactions. The vinyl group allows it to form long polymer chains, while the carboxylic acid groups provide sites for further chemical modification. This dual functionality makes it a versatile building block in polymer chemistry.
Comparison with Similar Compounds
Terephthalic Acid: Lacks the vinyl group, making it less reactive in polymerization reactions.
2-Ethylterephthalic Acid: Similar structure but with an ethyl group instead of a vinyl group, affecting its reactivity and applications.
Isophthalic Acid: Has carboxylic acid groups in different positions on the benzene ring, leading to different chemical properties and applications.
Uniqueness: 2-Vinylterephthalic acid is unique due to the presence of both a vinyl group and two carboxylic acid groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable building block for the synthesis of advanced materials and polymers .
Biological Activity
2-Vinylterephthalic acid (VTA) is an unsaturated dicarboxylic acid derived from terephthalic acid, characterized by the presence of a vinyl group. This compound has garnered attention due to its potential applications in polymer chemistry and its biological activity. Understanding the biological effects of VTA is crucial for evaluating its safety and efficacy in various applications.
Toxicological Profile
Research indicates that compounds related to phthalic acid, including VTA, may exhibit various toxicological effects. For instance, phthalates have been associated with reproductive and developmental toxicity, mutagenicity, and other adverse health effects. Studies have shown that the biological activity of phthalate esters is often mediated through their metabolites, which can be more biologically active than the parent compounds themselves .
Key Findings:
- Mutagenicity: Phthalates have demonstrated mutagenic effects in certain models, such as fruit flies, although results can vary significantly based on the specific compound and exposure conditions .
- Developmental Toxicity: There is evidence that exposure to phthalates can lead to developmental abnormalities in animal models, particularly affecting the musculoskeletal system .
In Vitro Studies
In vitro studies have explored the effects of VTA on various cell lines. These studies often focus on cytotoxicity and genotoxicity:
- Cytotoxicity: VTA has been shown to induce cytotoxic effects in cultured cells at certain concentrations, indicating potential risks associated with exposure .
- Genotoxicity: Some studies report chromosomal alterations in cell lines exposed to phthalate derivatives, suggesting that VTA may also have genotoxic properties .
In Vivo Studies
Animal studies provide further insight into the biological activity of VTA:
- Reproductive Toxicity: Research has indicated potential reproductive toxicity associated with high doses of phthalate esters, which may be relevant for VTA given its structural similarities .
- Developmental Effects: In rat models, exposure during critical periods of development has resulted in adverse outcomes such as fetal toxicity and growth retardation .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
